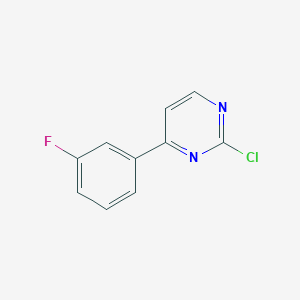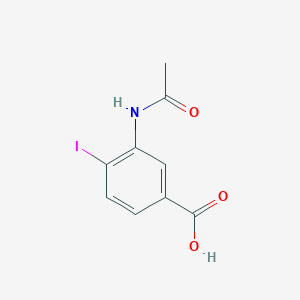
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C9H12F2O2 It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate typically involves the reaction of cyclopropyl-containing precursors with fluorinated reagents under controlled conditions. One common method involves the use of ethyl acetoacetate as a starting material, which undergoes a series of reactions including cyclopropanation and fluorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate involves interactions with specific molecular targets and pathways. The cyclopropyl group and fluorine atoms contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate: Unique due to the presence of both cyclopropyl and difluoro groups.
Ethyl 3-amino-4,4-difluorobut-2-enoate: Similar structure but with an amino group instead of a cyclopropyl group.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a trifluoromethyl group and an alkyne instead of a cyclopropyl group.
Uniqueness
This compound is unique due to its combination of a cyclopropyl ring and difluorinated carbon atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H12F2O2 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
ethyl (E)-3-cyclopropyl-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)5-7(9(10)11)6-3-4-6/h5-6,9H,2-4H2,1H3/b7-5+ |
Clé InChI |
KWIOFYHXAQIWCN-FNORWQNLSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C1CC1)/C(F)F |
SMILES canonique |
CCOC(=O)C=C(C1CC1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)








